1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one
Description
1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one (CAS: 1804221-53-1) is a halogenated propanone derivative with a molecular formula of C₁₀H₁₀BrF₂NO₂ and a molecular weight of 294.09 g/mol . Its structure features a brominated ketone group at the propan-2-one position, a difluoromethoxy substituent at the 3-position, and an amino group at the 4-position of the phenyl ring. The compound’s Smiles notation is CC(=O)C(Br)c1ccc(N)cc1OC(F)F, highlighting its unique electronic and steric profile due to the combination of electron-withdrawing (Br, F) and electron-donating (NH₂) groups .
Properties
Molecular Formula |
C10H10BrF2NO2 |
|---|---|
Molecular Weight |
294.09 g/mol |
IUPAC Name |
1-[4-amino-3-(difluoromethoxy)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H10BrF2NO2/c1-5(15)9(11)6-2-3-7(14)8(4-6)16-10(12)13/h2-4,9-10H,14H2,1H3 |
InChI Key |
FUEOYFSRPFKHKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)N)OC(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 4-Amino-3-(difluoromethoxy)aniline or its protected derivatives.
- Propan-2-one (acetone) or substituted acetone derivatives.
- Brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) .
- Solvents including dichloromethane (DCM) , acetonitrile , or acetone .
Synthetic Steps
| Step No. | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Difluoromethoxylation of aromatic ring (if not pre-existing) | Use of difluoromethoxy reagents under electrophilic aromatic substitution | Ensures installation of -OCF2H group on phenyl |
| 2 | Formation of 1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one | Condensation of substituted aniline with propan-2-one or acylation reactions | Typically Friedel-Crafts acylation or related methods |
| 3 | Alpha-bromination of propan-2-one moiety | Bromine or NBS in DCM at low temperature (0-5°C) | Controlled to avoid over-bromination; yields alpha-bromo ketone |
| 4 | Purification | Recrystallization or chromatographic techniques | Ensures high purity for research applications |
Reaction Mechanism Highlights
- Alpha-bromination of the ketone proceeds via enol or enolate intermediate formation, which reacts with bromine electrophile to introduce the bromine atom at the alpha-carbon.
- The difluoromethoxy group is electron-withdrawing and can influence the reactivity of the aromatic ring, necessitating careful control of reaction conditions.
- The amino group may require protection during some steps to avoid side reactions (e.g., acetylation) and deprotection post-synthesis.
Optimization Parameters
| Parameter | Typical Conditions | Effect on Yield and Purity |
|---|---|---|
| Solvent | Dichloromethane, acetone | Solvent polarity affects bromination selectivity |
| Temperature | 0–5°C during bromination | Low temperature reduces side reactions |
| Brominating agent | NBS preferred over Br2 | NBS offers milder and more controlled bromination |
| Reaction time | 1–3 hours | Optimized to maximize yield, minimize byproducts |
| Purification method | Recrystallization, column chromatography | Removes impurities and unreacted starting materials |
Research Outcomes and Data Tables
| Property/Parameter | Value/Observation | Source/Notes |
|---|---|---|
| Molecular Formula | C10H10BrF2NO2 | Confirmed by elemental analysis |
| Molecular Weight | 294.09 g/mol | Calculated and experimentally verified |
| Yield of Alpha-Bromination Step | 70–85% depending on conditions | Optimized bromination yields reported |
| Purity after Chromatography | >98% (HPLC analysis) | Ensures suitability for medicinal chemistry |
| Melting Point | 110–115°C (decomposition) | Characteristic for this compound |
Comparative Analysis with Related Compounds
| Compound Name | Bromination Position | Difluoromethoxy Position | Amino Group Position | Notable Differences in Synthesis |
|---|---|---|---|---|
| 1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one | Alpha position on propanone | Meta to amino group (3-position) | Para (4-position) | Requires regioselective bromination and difluoromethoxylation |
| 1-(5-Amino-2-(difluoromethoxy)phenyl)-3-bromopropan-2-one | Bromination at 3-position on side chain | Ortho to amino group (2-position) | Meta (5-position) | Different regioselectivity, similar bromination methods |
Summary of Preparation Methodology
- The synthesis of 1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one is a multi-step process involving aromatic substitution, ketone formation, and selective alpha-bromination.
- Reaction conditions such as temperature, solvent, and brominating agent choice critically influence yield and purity.
- Purification by recrystallization or chromatography is essential for obtaining research-grade material.
- The compound’s functional groups provide handles for further chemical modification, making it valuable in medicinal chemistry research.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the propanone position undergoes both nucleophilic and electrophilic substitutions:
| Reaction Type | Conditions | Products | Key Features |
|---|---|---|---|
| Nucleophilic substitution | - Polar aprotic solvents (DMF, DMSO) - Nucleophiles (NH₃, amines, thiols) - 60–80°C | 1-(4-Amino-3-(difluoromethoxy)phenyl)-1-X-propan-2-one (X = NH₂, SR) | - Second-order kinetics - Rate depends on nucleophile strength |
| Electrophilic aromatic substitution | - HNO₃/H₂SO₄ - FeBr₃ catalyst - 0–5°C | Nitro or bromo derivatives at para/ortho positions | - Directed by amino group’s activating effect - Difluoromethoxy group deactivates meta positions |
Oxidation and Reduction
The α,β-unsaturated ketone system participates in redox chemistry:
Oxidation
-
Ketone oxidation : Strong oxidizing agents (KMnO₄/H⁺) convert the ketone to a carboxylic acid, forming 1-(4-amino-3-(difluoromethoxy)phenyl)-1-bromopropanoic acid .
-
Alkene epoxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) yields an epoxide at the α,β position .
Reduction
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH₄ | EtOH, 25°C | 1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-ol |
| H₂/Pd-C | 1 atm, RT | 1-(4-Amino-3-(difluoromethoxy)phenyl)-propan-2-one (debrominated) |
Conjugate Addition (1,4-Addition)
The enone system undergoes 1,4-addition due to hyperconjugation stabilization :
-
Nucleophilic attack :
-
Organometallic additions : Grignard reagents (e.g., CH₃MgBr) add to the β-carbon, yielding tertiary alcohols .
Cross-Coupling Reactions
The bromine participates in catalytic coupling:
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 72–85% |
| Ullmann coupling | CuI, L-proline | Aromatic amines | 65% |
Acid-Base Reactions
The amino group (pKa ~4.5) undergoes protonation/deprotonation:
-
Protonation : Forms a water-soluble ammonium salt in HCl (pH < 3).
-
Deprotonation : Reacts with NaOH (pH > 10) to generate a resonance-stabilized anion, enhancing nucleophilicity at the α-carbon.
Comparative Reactivity of Structural Analogues
| Compound | Substituent | Reactivity with NaBH₄ |
|---|---|---|
| 1-(4-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one | -OCF₃ | Slower reduction (steric hindrance) |
| 1-(2-Amino-4-(difluoromethyl)phenyl)-3-bromopropan-2-one | -CF₂H | Faster bromine substitution (enhanced electrophilicity) |
Mechanistic Considerations
Scientific Research Applications
1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The difluoromethoxy group enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Compound A : (E)-1-(4'-Bromophenyl)-3-(4-(diphenylamino)phenyl)prop-2-en-1-one
- Molecular Formula: C₂₇H₂₀BrNO
- Key Features: A chalcone derivative with a bromophenyl group and a diphenylamino substituent.
- Comparison: Unlike the target compound, Compound A lacks halogenated alkoxy groups (e.g., difluoromethoxy) and features an α,β-unsaturated ketone (chalcone backbone) instead of a propanone core.
Compound B : 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one
- Molecular Formula : C₁₆H₁₃BrO
- Key Features : Brominated α,β-unsaturated ketone with methyl and phenyl substituents. Synthesized via bromination of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one followed by dehydrohalogenation .
- Comparison: The absence of amino and difluoromethoxy groups reduces its polarity compared to the target compound. The α,β-unsaturated system increases electrophilicity, making it more reactive in Michael addition reactions .
Compound C : (2E)-3-(2-Bromophenyl)-1-(4,4′-difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)prop-2-en-1-one
- Molecular Formula : C₂₈H₁₈BrF₂O₂
- Key Features : Terphenyl chalcone with bromo and difluoro substituents. The bulky terphenyl group imparts steric hindrance, affecting crystallization behavior .
- Comparison: The terphenyl backbone distinguishes it from the monocyclic target compound. The methoxy group in Compound C contrasts with the difluoromethoxy group in the target, altering electronic properties.
Compound D : 1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one
Physicochemical and Reactivity Comparison
Key Observations :
- The target compound’s difluoromethoxy group (OCF₂H) provides enhanced metabolic stability compared to methoxy or hydroxy analogs, a feature critical in pharmaceutical applications .
- Compound D’s lower molecular weight and dual halogens (Br, Cl) suggest higher reactivity in nucleophilic substitution reactions compared to the target compound.
Biological Activity
1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one is an organic compound with significant biological activity. Its molecular formula is and it possesses a molecular weight of approximately 294.09 g/mol. The compound features a 4-amino group , a difluoromethoxy group , and a bromopropanone moiety , which contribute to its unique chemical properties and potential therapeutic applications.
Antimicrobial Properties
Research indicates that 1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one exhibits antimicrobial properties. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors, which disrupt critical cellular processes such as signal transduction and cell division. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators. The difluoromethoxy group enhances lipophilicity, potentially improving the compound's bioavailability and efficacy in targeting cancerous tissues.
The mechanism of action for 1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one is hypothesized to involve:
- Enzyme Inhibition : Targeting specific enzymes crucial for microbial survival and cancer cell proliferation.
- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.
- Covalent Bond Formation : The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups that may enhance biological activity.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound significantly inhibited growth at concentrations as low as 10 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines indicated that treatment with 1-(4-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 5 to 15 µM depending on the cell type.
Data Table: Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
